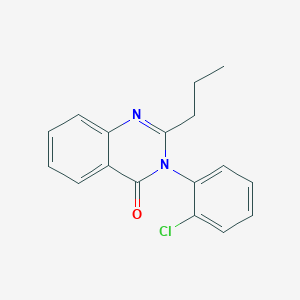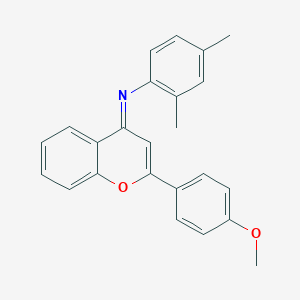
3-(2-Chlorophenyl)-2-propylquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)-2-propylquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2-propylquinazolin-4-one typically involves the condensation of 2-chlorobenzoyl chloride with 2-propyl anthranilic acid, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-2-propylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticonvulsant and analgesic agent.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-2-propylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with neuronal voltage-sensitive sodium and calcium channels, which play a crucial role in its anticonvulsant and analgesic activities. Additionally, it may interact with GABA receptors and TRPV1 channels, contributing to its overall pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-phenyl)-2-propyl-3H-quinazolin-4-one
- 3-(2-Chloro-phenyl)-2-methyl-3H-quinazolin-4-one
- 3-(2-Chloro-phenyl)-2-ethyl-3H-quinazolin-4-one
Uniqueness
3-(2-Chlorophenyl)-2-propylquinazolin-4-one is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its biological activity and pharmacokinetic properties. The chloro group at the 2-position of the phenyl ring also contributes to its distinct chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C17H15ClN2O |
|---|---|
Molecular Weight |
298.8g/mol |
IUPAC Name |
3-(2-chlorophenyl)-2-propylquinazolin-4-one |
InChI |
InChI=1S/C17H15ClN2O/c1-2-7-16-19-14-10-5-3-8-12(14)17(21)20(16)15-11-6-4-9-13(15)18/h3-6,8-11H,2,7H2,1H3 |
InChI Key |
AJZGITIKLUSJTM-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3Cl |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-N-(4-ethoxyphenyl)methanimine](/img/structure/B377989.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methylene}-N-(4-fluorophenyl)amine](/img/structure/B377991.png)
![1-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-N-(2-methylphenyl)methanimine](/img/structure/B377993.png)

![{[2-(Benzoylamino)-3-(4-ethoxyphenyl)acryloyl]amino}acetic acid](/img/structure/B377995.png)

![4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B377998.png)
![2-(4-methoxyphenyl)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B377999.png)
![4-[(2,3-dimethoxyphenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B378000.png)
![N-(2-{4-[6-(1-naphthoylamino)-1H-benzimidazol-2-yl]phenyl}-1H-benzimidazol-6-yl)-1-naphthamide](/img/structure/B378002.png)
![2-nitro-N-[3-({2-nitrobenzoyl}amino)-2,4,6-trimethylphenyl]benzamide](/img/structure/B378004.png)

![4-{4-nitrophenyl}-5-[4-(4-{4-nitrophenyl}-2-phenyl-1H-imidazol-5-yl)phenyl]-2-phenyl-1H-imidazole](/img/structure/B378008.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(3,5-dichloro-2-methoxyphenyl)acrylonitrile](/img/structure/B378010.png)
